Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the chloro group and the ethyl ester functionality in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-aminopyrazine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the intermediate ethyl 2-chloropyrazine-3-carboxylate, which is then cyclized with ammonium acetate to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its medicinal effects .
Comparison with Similar Compounds
Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]quinoxalines: These compounds have a fused quinoxaline ring and exhibit different pharmacological properties.
Pyrrolopyrazines: These compounds have a pyrrole ring fused to a pyrazine ring and are known for their diverse biological activities.
This compound stands out due to its unique combination of the chloro group and the ethyl ester functionality, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-8-7(10)11-3-4-13(6)8/h3-5H,2H2,1H3 |
InChI Key |
QBRUPBCAPUFRAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CN=C2Cl |
Origin of Product |
United States |
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